(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid
Brand Name: Vulcanchem
CAS No.: 1255644-44-0
VCID: VC8355834
InChI: InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i9+1,10+1,14+1,15+1,16+1
SMILES: CCCCCCC=CCCCCCCCC(=O)O
Molecular Formula: C16H30O2
Molecular Weight: 259.37 g/mol

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid

CAS No.: 1255644-44-0

Cat. No.: VC8355834

Molecular Formula: C16H30O2

Molecular Weight: 259.37 g/mol

* For research use only. Not for human or veterinary use.

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid - 1255644-44-0

Specification

CAS No. 1255644-44-0
Molecular Formula C16H30O2
Molecular Weight 259.37 g/mol
IUPAC Name (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid
Standard InChI InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i9+1,10+1,14+1,15+1,16+1
Standard InChI Key SECPZKHBENQXJG-JUEUFVFDSA-N
Isomeric SMILES CCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O
SMILES CCCCCCC=CCCCCCCCC(=O)O
Canonical SMILES CCCCCCC=CCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (E)-hexadec-9-enoic acid-1,2,3,7,8-¹³C₅, reflects its structural features:

  • Backbone: A 16-carbon chain (hexadecanoic acid) with a trans double bond at the 9th position.

  • Isotopic Labeling: Five ¹³C atoms replace natural carbon-12 at positions 1, 2, 3, 7, and 8 .

  • Molecular Formula: C16H30O2\text{C}_{16}\text{H}_{30}\text{O}_2, with a molecular weight of 259.37 g/mol (accounting for isotopic enrichment) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1255644-44-0
Synonymstrans-9-Hexadecenoic acid-¹³C₅
Isotopic Purity99 atom % ¹³C
Exact Mass259.241 g/mol
LogP (Octanol-Water)5.328

The trans configuration (E-isomer) distinguishes it from palmitoleic acid (Z-isomer), altering its physicochemical behavior and biological interactions .

Synthesis and Isotopic Enrichment

Production Methods

The synthesis involves introducing ¹³C isotopes into palmitelaidic acid through precursor-directed biosynthesis or chemical synthesis. Sigma-Aldrich’s product (trans-9-Hexadecenoic acid-1,2,3,7,8-¹³C₅) is synthesized using labeled acetic acid or other ¹³C-enriched intermediates, achieving 95% isotopic purity .

Analytical Confirmation

Isotopic enrichment is verified via:

  • Mass Spectrometry (MS): High-resolution MS detects mass shifts due to ¹³C incorporation .

  • Nuclear Magnetic Resonance (NMR): ¹³C-NMR confirms labeling positions and quantifies enrichment .

Applications in Metabolic Research

Tracer Studies in Lipid Metabolism

The compound serves as a tracer to study:

  • β-Oxidation Pathways: Tracking ¹³C-labeled acetyl-CoA units generated during fatty acid degradation .

  • Lipid Turnover: Quantifying incorporation into cellular membranes or lipoproteins .

Table 2: Comparative Collision Cross Sections (CCS)

Ion FormCCS (Ų)Buffer GasMethodSource
[M-H]⁻167.5N₂DT, ESI-
[M+Na]⁺171.5N₂Stepped-field

Quantitative Metabolomics

Stable isotopes enable precise quantification via:

  • Isotope Dilution Mass Spectrometry (IDMS): Spiking samples with labeled internal standards to correct for matrix effects .

  • Kinetic Flux Analysis: Modeling metabolic flux using ¹³C labeling patterns .

Physicochemical and Biological Properties

Solubility and Stability

  • Solubility: Insoluble in water; soluble in organic solvents (e.g., chloroform, methanol) .

  • Stability: Susceptible to oxidation at the double bond; requires storage under inert gas .

Biological Activity

Palmitelaidic acid’s trans double bond reduces its integration into cellular membranes compared to cis isomers, impacting membrane fluidity and signaling .

Analytical Methodologies

Mass Spectrometry Workflows

  • Liquid Chromatography-MS (LC-MS): Reversed-phase LC separates geometric isomers, while MS/MS fragments ions for structural confirmation .

  • Ion Mobility-MS: Resolves isobaric lipids using collision cross-section (CCS) differences .

Nuclear Magnetic Resonance

  • ¹³C-NMR: Identifies ¹³C-enriched positions and quantifies isotopic abundance .

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